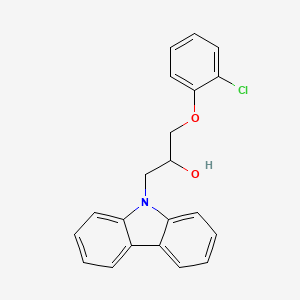

1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol

CAS No.:

Cat. No.: VC10430336

Molecular Formula: C21H18ClNO2

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18ClNO2 |

|---|---|

| Molecular Weight | 351.8 g/mol |

| IUPAC Name | 1-carbazol-9-yl-3-(2-chlorophenoxy)propan-2-ol |

| Standard InChI | InChI=1S/C21H18ClNO2/c22-18-9-3-6-12-21(18)25-14-15(24)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,24H,13-14H2 |

| Standard InChI Key | SONJCMFDSVOLFH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O |

Introduction

1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol is a synthetic organic compound belonging to the class of carbazole derivatives. These compounds are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique molecular structure combines a carbazole moiety with a chlorophenoxy group, making it a potential candidate for pharmaceutical and chemical research.

Synthesis

The synthesis of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol typically involves multi-step reactions:

-

Formation of the Carbazole Core: The carbazole nucleus is synthesized or utilized as a starting material.

-

Alkylation Reaction: The carbazole is alkylated at the nitrogen atom using an appropriate halogenated propanol derivative.

-

Etherification Step: The hydroxyl group on the propanol chain is reacted with 2-chlorophenol in the presence of a base to form the ether bond.

This process ensures controlled substitution and high yields of the desired product.

Applications and Biological Significance

Carbazole derivatives like 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol are known for their versatile applications in medicinal chemistry:

-

Anticancer Activity: Carbazole-based compounds have shown promise in inhibiting tumor growth through mechanisms such as DNA intercalation and enzyme inhibition.

-

Antimicrobial Properties: The chlorophenoxy group enhances the antimicrobial efficacy against bacterial and fungal strains.

-

Anti-inflammatory Potential: Studies suggest that these compounds may act as inhibitors of inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Characterization

The compound can be characterized using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

NMR and NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups like hydroxyl, ether, and aromatic systems.

-

-

X-ray Crystallography:

-

Determines the three-dimensional structure and confirms bond angles.

-

Research Findings

Recent studies have highlighted the potential of carbazole derivatives, including this compound, in drug development:

| Activity | Target Pathway/Organism | Results |

|---|---|---|

| Anticancer | Tumor cell lines | Moderate to high inhibition |

| Antimicrobial | E. coli, S. aureus | Significant growth suppression |

| Anti-inflammatory | COX/LOX enzymes | Promising inhibitory activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume